Cobalt(II) icosanoate

Description

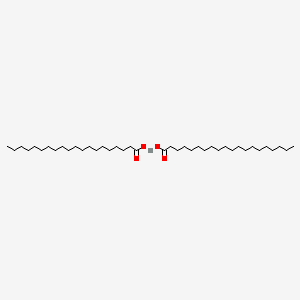

Cobalt(II) icosanoate is a coordination complex where cobalt(II) ions are chelated by two icosanoate ligands. The icosanoate ligand (C19H39COO<sup>−</sup>) is derived from icosanoic acid (C20H40O2), a saturated fatty acid with a 20-carbon chain . Cobalt(II) icosanoate is hypothesized to exhibit low water solubility due to its long hydrophobic alkyl chain, making it suitable for applications in non-polar matrices, such as catalysts in polymer curing or coatings .

Properties

Molecular Formula |

C40H78CoO4 |

|---|---|

Molecular Weight |

682.0 g/mol |

IUPAC Name |

cobalt(2+);icosanoate |

InChI |

InChI=1S/2C20H40O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |

InChI Key |

AMSZBXRXWQCONR-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt(II) icosanoate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) acetate, with icosanoic acid. The reaction typically involves dissolving the cobalt salt in a suitable solvent, such as ethanol or methanol, and then adding icosanoic acid. The mixture is heated under reflux conditions to facilitate the formation of the cobalt(II) icosanoate complex. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of cobalt(II) icosanoate may involve more scalable methods, such as continuous flow synthesis or the use of larger reaction vessels. The principles remain the same, with cobalt(II) salts reacting with icosanoic acid under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: Cobalt(II) icosanoate undergoes various chemical reactions, including:

Oxidation: Cobalt(II) can be oxidized to cobalt(III) under certain conditions, leading to the formation of cobalt(III) complexes.

Reduction: Cobalt(II) can be reduced to cobalt metal or cobalt(I) complexes using strong reducing agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Ligands such as triphenylphosphine or ethylenediamine under reflux conditions.

Major Products Formed:

Oxidation: Cobalt(III) icosanoate or other cobalt(III) complexes.

Reduction: Cobalt metal or cobalt(I) complexes.

Substitution: New cobalt(II) complexes with different ligands.

Scientific Research Applications

Chemistry: Cobalt(II) icosanoate is used as a catalyst in various organic reactions, including oxidation and polymerization processes. Its ability to stabilize different oxidation states of cobalt makes it valuable in redox reactions .

Biology and Medicine: In biological research, cobalt(II) icosanoate is studied for its potential antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Industry: In industrial applications, cobalt(II) icosanoate is used as a drying agent in paints and coatings. It helps accelerate the drying process by promoting the oxidation of unsaturated oils in the paint formulation .

Mechanism of Action

The mechanism by which cobalt(II) icosanoate exerts its effects depends on the specific application. In catalytic processes, the cobalt center can undergo redox cycling between different oxidation states, facilitating various chemical transformations. In antimicrobial applications, cobalt(II) icosanoate may disrupt microbial cell membranes or interfere with essential enzymatic processes, leading to cell death .

Comparison with Similar Compounds

Cobalt(II) 2-Ethylhexanoate

Structural Differences :

- Ligand: Branched 2-ethylhexanoate (C8H15COO<sup>−</sup>) vs. linear icosanoate (C20H39COO<sup>−</sup>).

- Physical State: Cobalt(II) 2-ethylhexanoate is a reddish liquid (specific gravity: 0.85–0.90), whereas cobalt(II) icosanoate is likely a solid at room temperature due to its longer chain .

Thermal Stability :

- Cobalt(II) 2-ethylhexanoate decomposes upon heating, while cobalt(II) icosanoate’s stability under thermal conditions remains uncharacterized in the evidence.

Cobalt(II) Acetate Tetrahydrate

Structural Differences :

- Ligand: Short acetate (C2H3O2<sup>−</sup>) vs. long icosanoate.

- Solubility: Cobalt(II) acetate is water-soluble (used in electroplating and catalysis), whereas cobalt(II) icosanoate is expected to be insoluble in water but soluble in organic solvents .

Electrochemical Behavior :

- Cobalt(II) acetate participates in redox reactions due to its +2 oxidation state, as seen in electrochemical studies of cobalt complexes . Cobalt(II) icosanoate’s electrochemical properties are unexplored in the evidence but may differ due to ligand bulkiness.

Cadmium Icosanoate

Metal Center :

- Cadmium(II) vs. cobalt(II). Cadmium icosanoate forms Y-type monomolecular films used in electron spectroscopy, demonstrating its utility in material science .

Toxicity :

Lead Icosanoate

Metal Center :

- Lead(II) vs. cobalt(II). Lead icosanoate (CAS: 1955-33-5) is listed as a registered compound but lacks detailed studies in the evidence .

Toxicity and Regulation :

- Lead compounds are notorious for neurotoxicity, leading to stringent regulations. Cobalt(II) icosanoate, while hazardous, is less toxic than lead derivatives .

Data Table: Comparative Overview

| Property | Cobalt(II) Icosanoate | Cobalt(II) 2-Ethylhexanoate | Cobalt(II) Acetate Tetrahydrate | Cadmium Icosanoate | Lead Icosanoate |

|---|---|---|---|---|---|

| Formula | Co(C20H39O2)2 | [CH3(CH2)3CH(C2H5)COO]2Co | Co(CH3COO)2·4H2O | Cd(C20H39O2)2 | Pb(C20H39O2)2 |

| Physical State | Solid (inferred) | Reddish liquid | Crystalline solid | Solid (film-forming) | Solid (inferred) |

| Solubility | Insoluble in water | Soluble in organic solvents | Water-soluble | Insoluble in water | Insoluble in water |

| Applications | Polymer additives, catalysts | Paint drying agents | Electroplating, catalysis | Thin-film spectroscopy | Limited due to toxicity |

| Toxicity | Moderate | Moderate | Moderate | High | Very high |

Key Research Findings

- Catalytic Efficiency: Shorter-chain cobalt carboxylates (e.g., 2-ethylhexanoate) exhibit higher catalytic activity in oxidative drying processes compared to long-chain derivatives like icosanoate .

- Material Science: Cadmium icosanoate’s use in radioactive thin films highlights the role of metal choice in specialized applications .

- Toxicity Profile: Lead and cadmium icosanoates are largely obsolete due to health risks, whereas cobalt derivatives remain industrially relevant under safety protocols .

Q & A

Q. What established synthesis methods are used for Cobalt(II) icosanoate, and how do reaction conditions influence purity and yield?

- Methodological Answer : Cobalt(II) icosanoate is typically synthesized via salt metathesis, where cobalt salts (e.g., CoCl₂) react with sodium icosanoate in aqueous or organic solvents. Key factors include:

- Stoichiometry : Molar ratios of Co²⁺ to icosanoate anion (1:2) must be tightly controlled to avoid byproducts.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility, while aqueous systems may require pH adjustments to prevent hydrolysis.

- Temperature : Reactions are often conducted at 60–80°C to accelerate kinetics without degrading ligands.

Characterization via FTIR (to confirm carboxylate coordination) and TGA (to assess thermal stability) is critical. Researchers should cross-reference synthesis protocols with purity data from XRD and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Cobalt(II) icosanoate?

- Methodological Answer :

- FTIR : Identifies symmetric/asymmetric stretching frequencies of the carboxylate group (νₐ~1540–1650 cm⁻¹, νₛ~1400–1450 cm⁻¹) to confirm ligand binding .

- XRD : Resolves crystal structure and phase purity by comparing experimental patterns with simulated databases (e.g., CCDC).

- UV-Vis Spectroscopy : Detects d-d transitions of Co²⁺ in octahedral or tetrahedral geometries, providing insights into coordination environment.

Researchers should calibrate instruments using standard samples (e.g., KBr pellets for FTIR) and validate results against literature benchmarks .

Q. What key solubility properties of Cobalt(II) icosanoate guide experimental solvent selection?

- Methodological Answer : Cobalt(II) icosanoate exhibits limited solubility in polar solvents (e.g., water) but dissolves in nonpolar solvents (e.g., toluene, hexane) due to its long hydrocarbon chain.

- Solubility Testing : Conduct gradient solubility trials using solvents of varying polarity indices.

- Application Context : For catalytic studies, solvent choice must align with reaction conditions (e.g., toluene for high-temperature reactions).

Document solvent interactions via dynamic light scattering (DLS) to assess colloidal stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal decomposition temperatures of Cobalt(II) icosanoate?

- Methodological Answer : Discrepancies often arise from differences in synthesis conditions (e.g., hydration state, crystallinity). To address this:

- Controlled Replication : Synthesize the compound under standardized conditions (fixed pH, solvent, and drying protocols).

- Multi-Technique Validation : Combine TGA with differential scanning calorimetry (DSC) and mass spectrometry (MS) to decouple decomposition steps (e.g., loss of bound water vs. ligand oxidation).

- Statistical Analysis : Apply ANOVA to compare decomposition profiles across studies, isolating variables like heating rate (e.g., 5°C/min vs. 10°C/min) .

Q. What methodological considerations are critical when evaluating the catalytic performance of Cobalt(II) icosanoate in oxidation reactions?

- Methodological Answer :

- Control Experiments : Compare catalytic activity against blank reactions (no catalyst) and reference catalysts (e.g., Co stearate).

- Kinetic Profiling : Use gas chromatography (GC) or in-situ FTIR to track substrate conversion and intermediate formation.

- Surface Analysis : Employ XPS or SEM-EDS to correlate catalytic efficiency with surface morphology and cobalt oxidation state.

Ensure reaction conditions (O₂ pressure, temperature) are documented rigorously to enable cross-study comparisons .

Q. How can multivariate analysis optimize synthesis parameters for enhanced catalytic activity of Cobalt(II) icosanoate?

- Methodological Answer : Design of Experiments (DOE) frameworks, such as response surface methodology (RSM), can model interactions between variables:

- Factors : Reaction time, temperature, Co²⁺:icosanoate ratio.

- Responses : Catalytic turnover frequency (TOF), yield.

- Data Collection : Use high-throughput screening to generate datasets.

- Validation : Confirm optimized parameters via triplicate runs and compare with DFT simulations of active sites.

Tools like Minitab or JMP facilitate statistical interpretation .

Data Presentation Guidelines

-

Comparative Tables :

Synthesis Method Solvent Temp. (°C) Purity (XRD) Catalytic TOF (h⁻¹) Salt Metathesis DMF 70 98% 120 Thermal Decomp. Toluene 100 95% 90 -

Conflict Resolution Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.